Cas no 6220-50-4 (4-amino-6-methylpyrimidin-2-ol)
4-amino-6-methylpyrimidin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 2(1H)-Pyrimidinone,6-amino-4-methyl-
- 2(1H)-Pyrimidinone, 4-amino-6-methyl- (9CI)
- 4-amino-6-methyl-1H-pyrimidin-2-one
- 1-Methylcytosin
- 2(1H)-Pyrimidinone,4-amino-6-methyl-
- 4-Amino-2-hydroxy-6-methylpyrimidine
- 4-Amino-6-methyl-1H-pyrimidin-2-on
- 6-Methyl-2(1H)-pyrimidinone
- 6-Methylcytosin
- 6-methylcytosine
- AC1L3DDD
- NSC35009
- SureCN1934832
- 4-amino-6-methylpyrimidin-2-ol
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Computed Properties
- Exact Mass: 125.05901
Experimental Properties
- PSA: 72.03
- LogP: 0.24170
4-amino-6-methylpyrimidin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-150691-0.05g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 0.05g |
$235.0 | 2023-05-26 | |
| Enamine | EN300-150691-0.1g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 0.1g |
$352.0 | 2023-05-26 | |
| Enamine | EN300-150691-0.25g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 0.25g |
$503.0 | 2023-05-26 | |
| Enamine | EN300-150691-0.5g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 0.5g |
$791.0 | 2023-05-26 | |
| Enamine | EN300-150691-1.0g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 1g |
$1014.0 | 2023-05-26 | |
| Enamine | EN300-150691-2.5g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 2.5g |
$1988.0 | 2023-05-26 | |
| Enamine | EN300-150691-5.0g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 5g |
$2940.0 | 2023-05-26 | |
| Enamine | EN300-150691-10.0g |
4-amino-6-methylpyrimidin-2-ol |
6220-50-4 | 95% | 10g |
$4360.0 | 2023-05-26 | |
| 1PlusChem | 1P00EYG4-50mg |
2(1H)-Pyrimidinone, 4-amino-6-methyl- (9CI) |
6220-50-4 | 95% | 50mg |
$342.00 | 2024-04-22 | |
| 1PlusChem | 1P00EYG4-100mg |
2(1H)-Pyrimidinone, 4-amino-6-methyl- (9CI) |
6220-50-4 | 95% | 100mg |
$497.00 | 2024-04-22 |
4-amino-6-methylpyrimidin-2-ol Suppliers
4-amino-6-methylpyrimidin-2-ol Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 4-amino-6-methylpyrimidin-2-ol
Comprehensive Overview of 4-amino-6-methylpyrimidin-2-ol (CAS No. 6220-50-4): Properties, Applications, and Industry Insights
4-amino-6-methylpyrimidin-2-ol (CAS No. 6220-50-4) is a specialized organic compound belonging to the pyrimidine family, a class of heterocyclic aromatic compounds with significant relevance in pharmaceuticals, agrochemicals, and material science. This compound, also referred to as 6-methyl-2-pyrimidinamine-4-ol, features a unique molecular structure combining amino and hydroxyl functional groups, which contribute to its versatile reactivity and applications. Researchers and industries increasingly focus on this molecule due to its potential in drug synthesis, enzymatic studies, and as a building block for advanced materials.
The growing interest in pyrimidine derivatives like 4-amino-6-methylpyrimidin-2-ol is driven by their role in designing nucleoside analogs and enzyme inhibitors. Recent trends highlight its utility in green chemistry and sustainable synthesis, aligning with global demands for eco-friendly industrial processes. Searches for "biodegradable pyrimidine compounds" or "non-toxic heterocyclic intermediates" reflect this shift, positioning CAS No. 6220-50-4 as a candidate for innovation in environmentally conscious applications.
From a structural perspective, the presence of both amino (-NH2) and hydroxyl (-OH) groups in 4-amino-6-methylpyrimidin-2-ol enables diverse chemical modifications. This adaptability makes it valuable for creating customized molecular frameworks, particularly in medicinal chemistry where tweaking functional groups can enhance drug efficacy or reduce side effects. Computational chemistry studies, often searched as "in silico pyrimidine optimization," leverage such compounds to predict bioactivity before lab synthesis.
In the pharmaceutical sector, derivatives of 4-amino-6-methylpyrimidin-2-ol are explored for their kinase inhibition properties, a hot topic in oncology research. Queries like "pyrimidine-based cancer therapeutics" or "small molecule kinase inhibitors" frequently appear in scientific databases, underscoring the compound’s relevance. Its methyl group at the 6-position offers steric advantages, potentially improving target selectivity—a key consideration in drug design to minimize off-target effects.
Beyond biomedicine, CAS No. 6220-50-4 finds niche applications in material science, particularly in designing organic semiconductors and coordination polymers. The compound’s ability to form hydrogen bonds and metal complexes responds to searches for "self-assembling pyrimidine materials" or "conductive heterocyclic compounds." Such materials are pivotal for next-gen flexible electronics and sensors, areas gaining traction due to IoT advancements.
Analytical characterization of 4-amino-6-methylpyrimidin-2-ol typically involves techniques like HPLC, NMR spectroscopy, and mass spectrometry—methods frequently searched alongside "pyrimidine purity analysis." Ensuring high purity (>98%) is critical for research reproducibility, a concern echoed in forums discussing "reagent-grade heterocycles." Suppliers often provide detailed COA (Certificate of Analysis) documentation to meet stringent lab requirements.
Regulatory and safety profiles of 6220-50-4 adhere to standard laboratory chemical guidelines, with proper handling emphasizing PPE (personal protective equipment)—a topic amplified by post-pandemic lab safety awareness. While not classified as hazardous under major chemical inventories, proper storage conditions (cool, dry, inert atmosphere) are recommended to preserve stability, addressing common queries about "long-term pyrimidine storage."
The synthesis of 4-amino-6-methylpyrimidin-2-ol often involves cyclocondensation reactions using malononitrile or thiourea derivatives, processes optimized for atom economy—a principle central to green chemistry metrics. Recent patents describe improved yields via microwave-assisted synthesis, a technique trending in "accelerated organic synthesis" searches. These advancements reduce energy consumption and waste generation, aligning with circular economy goals.
Future prospects for CAS No. 6220-50-4 include explorations in bioconjugation chemistry for diagnostic probes and metal-organic frameworks (MOFs) for gas storage. These applications respond to emerging searches like "pyrimidine tagging for bioimaging" or "porous heterocyclic materials." As interdisciplinary research expands, this compound’s role in bridging chemistry with biology and engineering becomes increasingly prominent.
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